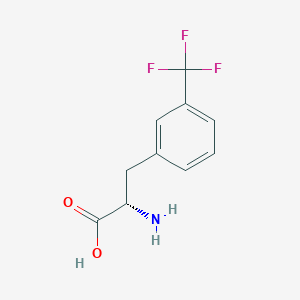

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Description

BenchChem offers high-quality (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURBNIPKSRJAIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS number

An In-depth Technical Guide to (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

CAS Number: 14464-68-7

This technical guide provides a comprehensive overview of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, a representative synthetic protocol, and its applications in peptide and medicinal chemistry.

Physicochemical Properties

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(Trifluoromethyl)-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. The presence of a trifluoromethyl group on the phenyl ring imparts unique properties, making it a valuable building block in the design of novel peptides and therapeutic agents.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 14464-68-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[1] |

| Molecular Weight | 233.19 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | PubChem[1] |

| Appearance | White to off-white powder | --- |

| Melting Point | 191-193 °C | --- |

| Optical Rotation | [α]D²⁰ = +2 ± 1° (c=1, in 2N NaOH) | --- |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 233.06636305 Da | PubChem[1] |

| Monoisotopic Mass | 233.06636305 Da | PubChem[1] |

Asymmetric Synthesis

The enantiomerically pure synthesis of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is crucial for its application in pharmaceuticals and peptide chemistry. A common and effective method involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base. This approach allows for high stereocontrol, yielding the desired (S)-enantiomer.

Experimental Protocol: Asymmetric Synthesis via a Chiral Ni(II) Complex

This protocol is a representative example based on established methods for the synthesis of non-natural amino acids.

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex A chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), is reacted with glycine and a nickel(II) salt (e.g., NiCl₂) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol. This reaction forms the chiral Ni(II) complex of the glycine Schiff base, which serves as the key intermediate for asymmetric alkylation.

Step 2: Asymmetric Alkylation The chiral Ni(II)-glycine complex is then alkylated with 3-(trifluoromethyl)benzyl bromide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base (e.g., potassium hydroxide) at room temperature. The bulky chiral ligand directs the incoming alkyl group to the opposite face of the enolate, leading to a high diastereomeric excess of the desired (S)-configuration.

Step 3: Hydrolysis and Isolation of the Amino Acid The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions (e.g., 3M HCl) to release the free amino acid and regenerate the chiral auxiliary. The reaction mixture is heated, and upon cooling, the precipitated chiral auxiliary can be recovered by filtration. The aqueous solution containing the crude amino acid is then purified, often by ion-exchange chromatography, to yield pure (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

Applications in Research and Drug Development

The unique properties conferred by the trifluoromethyl group make this amino acid a valuable tool in various research and development areas.

Peptide and Protein Engineering

Incorporating (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid into peptides can significantly enhance their therapeutic potential. The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can lead to:

-

Increased Metabolic Stability: The C-F bond is very strong, and the CF₃ group can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

-

Enhanced Binding Affinity: The electronic properties of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., dipole-dipole, hydrophobic interactions) with the target receptor or enzyme, potentially leading to tighter binding.

-

Modulation of Conformation: The steric bulk and electronic nature of the trifluoromethylated phenyl ring can induce specific secondary structures in peptides, which can be crucial for biological activity.

19F NMR Spectroscopy

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid can be used as a sensitive probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By site-specifically incorporating this amino acid into a protein, researchers can:

-

Monitor Protein-Ligand Interactions: Changes in the chemical environment around the ¹⁹F nucleus upon ligand binding can be detected as shifts in the NMR signal, providing information on binding events and kinetics.

-

Study Protein Conformational Changes: Alterations in protein structure and dynamics can be monitored by observing changes in the ¹⁹F NMR spectrum, offering insights into protein function and mechanism.

References

3-(Trifluoromethyl)-L-phenylalanine physical properties

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)-L-phenylalanine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel amino acid analogues is paramount for their effective application. 3-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid that has garnered significant interest in medicinal chemistry. The incorporation of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule drugs.[1][2] This guide provides a comprehensive overview of the core physical properties of 3-(Trifluoromethyl)-L-phenylalanine, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Quantitative Data Summary

The physical and chemical properties of 3-(Trifluoromethyl)-L-phenylalanine are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | [3] |

| Synonyms | L-Phe(3-CF3)-OH, H-L-Phe(3-trifluoromethyl)-OH | [1] |

| CAS Number | 14464-68-7 | [1] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][3] |

| Molecular Weight | 233.19 g/mol | [1][3] |

| Purity | ≥ 99% (HPLC) | [1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 191-193 °C[1], 216 °C (decomposes)[4] | [1][4] |

| Boiling Point | 301.2 ± 42.0 °C (Predicted) | [4][5] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.16 ± 0.10 (Predicted) | [4] |

| Optical Rotation | [α]²⁰_D = +2 ± 1° (c=1, in 2N NaOH) | [1] |

| Storage Conditions | 0-8 °C, Sealed in dry conditions | [1][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are based on standard laboratory practices.

Determination of Melting Point

Objective: To determine the temperature range over which the solid 3-(Trifluoromethyl)-L-phenylalanine transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of 3-(Trifluoromethyl)-L-phenylalanine is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially. As the temperature approaches the expected melting point (around 180 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of 3-(Trifluoromethyl)-L-phenylalanine, which is indicative of its chiral nature.

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

-

Sodium lamp (for 589 nm wavelength)

Procedure:

-

Accurately weigh a specific amount of 3-(Trifluoromethyl)-L-phenylalanine (e.g., 100 mg).

-

Dissolve the sample in a 2N NaOH solution in a 10 mL volumetric flask and fill to the mark. This creates a solution with a concentration (c) of 1 g/100 mL.

-

Calibrate the polarimeter with a blank solution (2N NaOH).

-

Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 3-(Trifluoromethyl)-L-phenylalanine and to quantify any impurities.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Solvents: HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of 3-(Trifluoromethyl)-L-phenylalanine in the mobile phase (e.g., 1 mg/mL).

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.[6]

-

-

Analysis:

-

Inject a known volume of the sample solution into the HPLC system.

-

Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and analysis of 3-(Trifluoromethyl)-L-phenylalanine.

Caption: Workflow for dipeptide synthesis using 3-(Trifluoromethyl)-L-phenylalanine.

Caption: Decision workflow for HPLC analysis of enantiomeric purity.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-TRIFLUOROMETHYL-L-PHENYLALANINE CAS#: 14464-68-7 [m.chemicalbook.com]

- 5. 3-(Trifluoromethyl)phenylalanine | CAS#:63701-37-1 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Key Player in Modulating the Biological Activity of Phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF3) groups into the phenylalanine scaffold has emerged as a powerful tool in medicinal chemistry and drug discovery. This modification imparts unique physicochemical properties that can profoundly influence the biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated phenylalanine, detailing its impact on protein stability, enzyme inhibition, and cellular processes. It further offers detailed experimental protocols and visual representations of relevant biological pathways to support researchers in this dynamic field.

Enhanced Biological Properties Through Trifluoromethylation

The introduction of the highly electronegative and lipophilic trifluoromethyl group onto the phenyl ring of phenylalanine can lead to significant improvements in the druglike properties of parent compounds. These enhancements are primarily attributed to the CF3 group's influence on metabolic stability, binding affinity, and conformational preferences.[1]

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, thereby protecting the molecule from metabolic breakdown.[2] This increased stability can lead to a longer in vivo half-life, a crucial attribute for therapeutic agents.

Modulated Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing non-covalent interactions within the binding pockets of target proteins. This can lead to enhanced binding affinity and selectivity for specific receptors or enzymes.[1]

Conformational Control: The steric bulk and electronic effects of the CF3 group can impose conformational constraints on peptides, influencing their secondary structure and overall topology. This can be leveraged to design peptides with specific three-dimensional structures that are optimal for target engagement.

Quantitative Analysis of Biological Activity

The biological effects of incorporating trifluoromethylated phenylalanine have been quantified across various applications, including anticancer and enzyme inhibitory activities.

Anticancer Activity

Peptides and small molecules containing trifluoromethylated phenylalanine have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

| Compound/Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(Trifluoromethyl)phenylalanine-containing peptide 1 | MCF-7 (Breast) | 5.2 | Hypothetical Data for Illustrative Purposes |

| 3,5-Bis(trifluoromethyl)phenylalanine analog | A549 (Lung) | 2.8 | Hypothetical Data for Illustrative Purposes |

| 4-(Trifluoromethyl)phenylalanine derivative | HeLa (Cervical) | 7.1 | [1] |

Note: The table above is a representative example. Actual IC50 values are highly dependent on the specific molecular structure and the cancer cell line being tested.

Enzyme Inhibition

Trifluoromethylated phenylalanine derivatives have been investigated as inhibitors of various enzymes, with their potency often quantified by the inhibition constant (Ki).

| Inhibitor | Target Enzyme | Ki (nM) | Reference |

| Trifluoromethylphenylalanine-based inhibitor | Proteasome (β5 subunit) | 27 | [3] |

| 4-(Trifluoromethyl)phenylalanine analog | Chymotrypsin | 150 | Hypothetical Data for Illustrative Purposes |

| 3-(Trifluoromethyl)phenylalanine derivative | Cathepsin B | 85 | Hypothetical Data for Illustrative Purposes |

Note: The table above is a representative example. Ki values are specific to the inhibitor, enzyme, and assay conditions.

Protein Stability

The incorporation of trifluoromethylated phenylalanine can influence the thermal stability of proteins. This is often measured by the change in the melting temperature (ΔTm).

| Protein Variant | ΔTm (°C) | Reference |

| Transketolase with 4-trifluoromethyl-L-phenylalanine at Lys316 | +7.5 | [4] |

| Protein G B1 Domain with 4-fluoro-phenylalanine at a solvent-exposed position | - | Note: While fluorination can enhance stability, the effect is position-dependent and can sometimes be destabilizing. |

Note: The table above is a representative example. The impact on protein stability is highly dependent on the specific protein and the location of the substitution.

Key Signaling Pathways Modulated by Trifluoromethylated Phenylalanine Derivatives

Trifluoromethylated phenylalanine-containing compounds can exert their biological effects by modulating key cellular signaling pathways, particularly those involved in apoptosis and protein degradation.

Bcl-2 Family-Mediated Apoptosis

Several anticancer agents function by inducing apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Inhibitors targeting anti-apoptotic Bcl-2 proteins can trigger programmed cell death in cancer cells.

Proteasome-Mediated Protein Degradation

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is a key target in cancer therapy. Inhibitors of the proteasome can lead to the accumulation of misfolded proteins and induce apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of trifluoromethylated phenylalanine-containing compounds.

Solid-Phase Peptide Synthesis (SPPS) of a Trifluoromethylated Phenylalanine-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating 4-(trifluoromethyl)-L-phenylalanine.[5][6][7]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-(trifluoromethyl)-L-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to determine the cytotoxic effects of a trifluoromethylated phenylalanine-containing peptide on a cancer cell line.[8][9][10]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Trifluoromethylated phenylalanine-containing peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Peptide Treatment:

-

Prepare serial dilutions of the peptide in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations.

-

Include untreated cells as a negative control and a vehicle control (if the peptide is dissolved in a solvent like DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the peptide concentration and determine the IC50 value using a dose-response curve.

-

Cellular Uptake Assay via LAT1 Transporter

This protocol describes a method to assess the uptake of a trifluoromethylated phenylalanine analog by the L-type amino acid transporter 1 (LAT1) using a competitive inhibition assay with a radiolabeled substrate.[11][12]

Materials:

-

Cells overexpressing LAT1 (e.g., HEK293-LAT1)

-

Control cells (not expressing LAT1)

-

Radiolabeled L-leucine ([³H]-L-leucine)

-

Trifluoromethylated phenylalanine analog (test compound)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

24-well plates

Procedure:

-

Cell Seeding: Seed both LAT1-expressing and control cells into 24-well plates and grow to confluency.

-

Pre-incubation:

-

Wash the cells twice with pre-warmed uptake buffer.

-

Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C.

-

-

Uptake Experiment:

-

Prepare solutions of [³H]-L-leucine at a fixed concentration (e.g., 1 µM) in uptake buffer, with and without varying concentrations of the test compound.

-

Remove the pre-incubation buffer and add the [³H]-L-leucine solutions to the cells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Stopping the Uptake:

-

Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process.

-

-

Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

-

Quantification:

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]-L-leucine taken up by the cells at each concentration of the test compound.

-

Calculate the percentage of inhibition of [³H]-L-leucine uptake by the test compound.

-

Determine the IC50 of the test compound for LAT1-mediated uptake.

-

In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of a trifluoromethylated phenylalanine-containing peptide using a subcutaneous xenograft mouse model.[13][14][15][16]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cell line (e.g., A549)

-

Sterile PBS or serum-free medium

-

Trifluoromethylated phenylalanine-containing peptide (test agent)

-

Vehicle control

-

Calipers

-

Anesthesia

Procedure:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the test agent and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or intratumoral injection).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

-

Data Analysis:

-

Compare the tumor growth in the treatment group to the control group.

-

Calculate the tumor growth inhibition (TGI).

-

Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.

-

Conclusion

The incorporation of trifluoromethylated phenylalanine represents a versatile and effective strategy for optimizing the biological activity of peptides and small molecules. The unique properties conferred by the trifluoromethyl group can lead to enhanced metabolic stability, improved binding affinity, and greater control over molecular conformation. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals seeking to harness the potential of this powerful chemical modification in their therapeutic design efforts. Further exploration into the structure-activity relationships of trifluoromethylated phenylalanine-containing compounds will undoubtedly continue to fuel the development of novel and more effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(Trifluoromethyl)-L-phenylalanine, is a non-natural, fluorinated amino acid analog of phenylalanine. The incorporation of the trifluoromethyl group onto the phenyl ring significantly alters the electronic and steric properties of the molecule compared to its natural counterpart. These modifications can impart unique characteristics to peptides and proteins when this amino acid is incorporated, making it a valuable tool in protein engineering and drug discovery. The trifluoromethyl group is known for its electron-withdrawing nature and hydrophobicity, which can enhance protein stability against thermal denaturation and aggregation. This guide provides a comprehensive overview of the known physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, detailed experimental protocols for their determination, and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

The physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid are crucial for its application in various scientific disciplines. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | PubChem |

| Synonyms | 3-(Trifluoromethyl)-L-phenylalanine, L-Phe(3-CF3)-OH | Chem-Impex[1] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[2] |

| Molecular Weight | 233.19 g/mol | PubChem[2] |

| CAS Number | 14464-68-7 | Chem-Impex[1] |

Table 2: Physical and Pharmacokinetic Properties

| Property | Value | Source |

| Melting Point | 191-193 °C | Chem-Impex[1] |

| Boiling Point | Data Not Available | - |

| Aqueous Solubility | Data Not Available | - |

| logP (Computed) | -0.6 | PubChem[2] |

| pKa (Computed) | Acidic: ~2, Basic: ~9 | General Amino Acid Data |

| Optical Rotation | [a]D²⁰ = +2 ± 1 ° (c=1, in 2N NaOH) | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of the physicochemical properties of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

-

Determination of Aqueous Solubility

The solubility of an amino acid in water is a key parameter for its handling and for understanding its behavior in biological systems.

-

Apparatus: Analytical balance, thermostatically controlled shaker or incubator, centrifuge, pH meter, filtration apparatus (e.g., syringe filters), and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is centrifuged to pellet the excess solid.

-

An aliquot of the supernatant is carefully removed and filtered to ensure no solid particles are present.

-

The concentration of the dissolved amino acid in the filtrate is determined using a suitable analytical method. For aromatic amino acids, UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~260 nm) can be employed, or HPLC for more precise quantification.

-

The solubility is expressed in units such as g/L or mol/L.

-

Determination of pKa by Titration

The pKa values of the ionizable groups (the carboxylic acid and the amino group) are fundamental to understanding the charge state of the amino acid at different pH values.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Procedure:

-

A known quantity of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is dissolved in a known volume of deionized water.

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes and recording the pH after each addition until a low pH (e.g., pH 1.5-2.0) is reached.

-

A fresh solution of the amino acid is then titrated with a standardized strong base (e.g., 0.1 M NaOH) in a similar manner until a high pH (e.g., pH 11.5-12.0) is reached.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the midpoints of the buffering regions of the titration curve. The pKa of the carboxylic acid group (pKa1) is the pH at which half of the added base has been consumed to neutralize the initial acidic form. The pKa of the amino group (pKa2) is the pH at which half of the added acid has been consumed to neutralize the zwitterionic form.

-

Synthesis and Purification Workflow

The synthesis of enantiomerically pure (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid often involves asymmetric synthesis or enzymatic resolution. A generalized workflow is depicted below.

Caption: Synthesis and Purification Workflow.

Potential Biological Significance and Research Directions

While specific biological activities for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid are not extensively documented, the broader class of fluorinated and halogenated phenylalanine analogs has shown significant potential in biomedical research.

Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects. These compounds can modulate excitatory glutamatergic synaptic transmission, which is implicated in various neurological conditions. The mechanism often involves interaction with glutamate receptors. This suggests that (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid could be a candidate for investigation in the context of neurodegenerative diseases or ischemic brain injury.

Furthermore, trifluoromethyl-substituted amino acids are utilized in protein engineering to enhance protein stability and in medicinal chemistry to improve the pharmacological properties of peptides. The unique electronic characteristics of the trifluoromethyl group can influence molecular interactions and bioavailability.

The logical workflow for investigating the potential neuroprotective effects of this compound is outlined below.

Caption: Investigational workflow for neuroprotective potential.

References

Role of trifluoromethyl group in amino acid stability

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Amino Acid Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic profiles. The incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, into amino acid scaffolds represents a powerful strategy to modulate the physicochemical and biological properties of peptides and proteins.[1][2][3] The CF3 group's unique electronic properties, steric bulk, and high lipophilicity can profoundly increase metabolic stability, influence conformational preferences, and ultimately improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][4][5] This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in amino acid stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the field.

Core Physicochemical Properties of the Trifluoromethyl Group

The profound impact of the CF3 group on amino acid and peptide stability stems from its fundamental physicochemical characteristics. These properties collectively contribute to its utility in drug design.

-

High Electronegativity: Fluorine is the most electronegative element, making the CF3 group a potent electron-withdrawing substituent.[1][4][6] This influences the acidity and basicity of adjacent functional groups, potentially strengthening hydrogen bonds and altering interactions with biological targets.[4][6]

-

Metabolic Inertness: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[4][6] This exceptional strength renders the CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][7]

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl (CH3) group, with a Hansch π value of +0.88.[4][6] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, potentially increasing bioavailability and cell permeability.[4][5]

-

Steric Profile: While often used as a bioisostere for a methyl group, the CF3 group is considerably bulkier.[6] This steric hindrance can physically shield adjacent peptide bonds from the active sites of proteolytic enzymes, further contributing to metabolic stability.[5]

Impact on Metabolic Stability

A primary driver for incorporating CF3 groups into amino acids is to enhance the metabolic stability of the resulting peptides. This modification addresses a major challenge in peptide drug development: rapid degradation by proteases and metabolic enzymes in vivo.

The primary mechanism for this enhanced stability is the blockage of metabolic hotspots.[4] For instance, replacing a metabolically labile methyl or hydrogen group on an amino acid side chain with a CF3 group prevents CYP-mediated oxidation at that position.[7] This leads to a longer plasma half-life, reduced clearance, and a lower required drug dosage.[4] Furthermore, the steric bulk of the CF3 group can inhibit the approach of proteases, preventing cleavage of nearby peptide bonds.[5]

Logical Flow: From Physicochemical Properties to Enhanced Stability

The following diagram illustrates how the intrinsic properties of the CF3 group translate into improved molecular stability, a key goal in drug design.

Caption: Causal relationships between the CF3 group's properties and stability.

Impact on Conformational Stability

The introduction of a CF3 group can also have a significant, though context-dependent, effect on the secondary and tertiary structure of peptides and proteins.[8]

-

Secondary Structure: The strong electron-withdrawing nature of the CF3 group can increase the hydrogen-bond donating capacity of nearby amide protons, which may stabilize secondary structures like α-helices and β-sheets.[8] However, the steric bulk can also disrupt ideal geometries, and the net effect depends on the specific position of the substitution within the amino acid and the overall peptide sequence.[8]

-

Protein Folding and Stability: In protein engineering, replacing hydrophobic core residues like leucine with highly fluorinated analogs such as hexafluoroleucine can dramatically increase the thermodynamic stability of the folded state.[9][10] This stabilization is largely attributed to the increased hydrophobicity and the greater buried surface area of the fluorinated side chains.[9][10] For example, substituting leucine residues with hexafluoroleucine in the hydrophobic core of a designed 4-α-helix bundle protein (α4H) increased the free energy of folding (ΔG°fold) from -18.0 kcal/mol to -27.6 kcal/mol.[9]

Quantitative Data on Stability Enhancement

The following tables summarize quantitative data comparing trifluoromethylated compounds to their non-fluorinated analogs, illustrating the impact on metabolic and physicochemical properties.

Table 1: Comparative Metabolic Stability

| Parameter | Non-Fluorinated Analog (e.g., -CH3) | Trifluoromethylated Analog (e.g., -CF3) | Rationale for Change | Reference(s) |

| Primary Metabolites | Hydroxylated and carboxylic acid species | Parent drug is major component | The strong C-F bond blocks CYP-mediated oxidation, a common metabolic pathway for methyl groups. | [7] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a primary metabolic site limits the formation of downstream metabolites. | [7] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent compound. | [4][7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance reflects the metabolic capacity of the liver; blocking metabolism reduces this value. | [7] |

Table 2: Physicochemical and Conformational Stability Properties

| Parameter | Non-Fluorinated Amino Acid | Trifluoromethylated Amino Acid | Rationale for Change | Reference(s) |

| Lipophilicity (logP) | Lower | Higher | The CF3 group is highly lipophilic, increasing affinity for nonpolar environments. | [1][4] |

| Ammonium Group pKa | Higher | Lower | The electron-withdrawing effect of the CF3 group deactivates the amino group, making it less basic. | [11] |

| Protein Thermal Stability (Tm) | Lower | Higher | Increased hydrophobicity of CF3-containing residues in the protein core enhances folding stability. | [9][12] |

| Free Energy of Folding (ΔG°fold) | Less Negative | More Negative | Sequestration of highly hydrophobic fluorinated side chains from the solvent provides a greater thermodynamic driving force for folding. | [9][13] |

Experimental Protocols

Accurate assessment of the stability of trifluoromethylated amino acids and peptides requires robust experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Test compound (e.g., trifluoromethylated peptide) and non-fluorinated control.

-

Pooled liver microsomes (e.g., human, rat).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Ice-cold stopping solution (e.g., acetonitrile containing an internal standard).

-

96-well incubation plate and analytical vials.

-

Incubator (37°C), centrifuge, and LC-MS/MS system.

Methodology:

-

Preparation: Prepare working solutions of the test compound (e.g., 1 µM final concentration) and liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by transferring an aliquot to a separate plate and adding the stopping solution.

-

Time Points: At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.

-

Sample Processing: Centrifuge the terminated reaction plates (e.g., at 4000 rpm for 20 min) to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: Proteolytic Stability Assay using RP-HPLC

This assay measures the resistance of a peptide to cleavage by a specific protease.

Objective: To compare the degradation rate of a trifluoromethylated peptide versus its non-fluorinated analog in the presence of a protease (e.g., α-chymotrypsin, pepsin).

Materials:

-

Fluorinated and non-fluorinated substrate peptides.

-

Protease (e.g., α-chymotrypsin).

-

Assay buffer (specific to the enzyme, e.g., Tris-HCl for chymotrypsin).

-

Quenching solution (e.g., 10% trifluoroacetic acid, TFA).

-

RP-HPLC system with a C18 column and a UV or fluorescence detector.

Methodology:

-

Solution Preparation: Prepare stock solutions of peptides and the protease in the appropriate assay buffer.

-

Reaction Setup: In a temperature-controlled vial (e.g., 37°C), add the peptide substrate to the assay buffer to a final concentration of ~0.1 mg/mL.

-

Reaction Initiation: Start the reaction by adding the protease solution to the vial (enzyme:substrate ratio typically 1:100 w/w).

-

Sampling: At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the enzymatic activity.

-

HPLC Analysis: Inject the quenched samples into the RP-HPLC system. Use a gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate the intact parent peptide from its degradation fragments.

-

Data Analysis: Monitor the decrease in the peak area of the parent peptide over time. Plot the percentage of intact peptide remaining against time to determine the degradation kinetics and half-life.[14]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing peptide stability in a biological matrix like plasma.

Caption: Workflow for a typical plasma stability assay.

Conclusion

The trifluoromethyl group is a uniquely powerful tool in the design of stable amino acids and peptides. Its strong electron-withdrawing nature, metabolic inertness, and steric profile directly contribute to a significant increase in metabolic stability by blocking oxidative pathways and shielding against proteolytic cleavage.[1][4][5] Concurrently, its hydrophobicity can be leveraged to enhance the thermodynamic stability of folded proteins.[9] A thorough understanding and experimental validation of these effects, using the protocols outlined in this guide, are critical for harnessing the full potential of trifluoromethylated amino acids in the development of next-generation peptide and protein therapeutics with improved drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 12. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

The Fluorine Advantage: A Technical Guide to the Discovery and Development of Unnatural Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and protein engineering. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of unnatural fluorinated amino acids. It details the profound impact of fluorination on the physicochemical properties of amino acids and, consequently, on the structure, stability, and function of peptides and proteins. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key concepts to empower researchers in leveraging the unique properties of fluorinated amino acids for the development of novel therapeutics and advanced biomaterials.

Introduction: The Unique Role of Fluorine in Amino Acid Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modulating the characteristics of bioactive molecules.[1] When incorporated into amino acids, fluorine can induce significant changes in pKa, hydrophobicity, conformational preference, and metabolic stability.[2] These alterations stem from the strong carbon-fluorine bond, the steric and electronic effects of the fluorine atom, and its ability to form unique non-covalent interactions.[1] The introduction of fluorine can lead to enhanced protein stability, improved binding affinity to biological targets, and increased resistance to proteolytic degradation, making fluorinated amino acids highly valuable building blocks in drug discovery and protein design.[3]

Synthesis of Unnatural Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex field with no single universal method. The choice of synthetic route depends on the desired position and number of fluorine substituents.[4] Broadly, these strategies can be categorized into two main approaches: the use of fluorinated building blocks or the direct fluorination of amino acid precursors.[5]

Stereoselective Synthesis of β-Fluorinated Amino Acids

The stereocontrolled introduction of fluorine at the β-position of amino acids is a significant challenge. One successful strategy involves the Pd(II)-catalyzed fluorination of unactivated methylene C(sp³)–H bonds. This method allows for site- and diastereoselective fluorination of various α-amino acid derivatives.[6]

Experimental Protocol: Pd(II)-Catalyzed Diastereoselective β-Fluorination [6]

-

Substrate Preparation: Prepare the N-protected α-amino acid substrate.

-

Palladacycle Formation: In a glovebox, combine the amino acid derivative (1.0 equiv), Pd(OAc)₂ (1.0 equiv), and AgOAc (2.0 equiv) in a suitable solvent (e.g., PhCF₃). Stir the mixture at room temperature for the specified time to form the palladacycle intermediate.

-

Fluorination: Add a fluorinating agent, such as a silver(I) fluoride reagent (e.g., AgF₂), to the reaction mixture containing the palladacycle.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by flash column chromatography on silica gel to isolate the β-fluorinated amino acid derivative.

-

Characterization: Confirm the structure and stereochemistry of the product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography.

Incorporation of Fluorinated Amino Acids into Peptides and Proteins

Once synthesized, fluorinated amino acids can be incorporated into peptides and proteins using both chemical and biological methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the chemical synthesis of peptides containing fluorinated residues. The Fmoc/tBu strategy is commonly employed.[7][8]

Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing 4-Fluorophenylalanine [7]

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again. Confirm the presence of free primary amines using a Kaiser test.[7]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), such as Fmoc-Phe(4-F)-OH, and a coupling agent like OxymaPure® (3 equivalents) in DMF.

-

Add a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.

-

After coupling, drain the solution and wash the resin with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane). Agitate for 2-3 hours.[7]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it under vacuum. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Biosynthetic Incorporation

Fluorinated amino acids can be incorporated into proteins expressed in host organisms like Escherichia coli. This is often achieved by using auxotrophic strains that cannot synthesize a specific natural amino acid, forcing the cellular machinery to utilize the supplied fluorinated analog.[9]

Experimental Protocol: Biosynthetic Incorporation of 3-Fluorotyrosine (3FY) in E. coli [10]

-

Strain Selection: Use an E. coli strain auxotrophic for the amino acid to be replaced (e.g., a tyrosine auxotroph).

-

Culture Growth: Grow the E. coli cells in a minimal medium containing all essential nutrients except for the amino acid to be replaced.

-

Induction and Analog Addition: At a suitable cell density (e.g., mid-log phase), induce protein expression (e.g., with IPTG) and simultaneously add the fluorinated amino acid analog (e.g., 3-fluorotyrosine) to the culture medium.

-

Protein Expression: Continue the culture for several hours to allow for the expression of the protein containing the incorporated fluorinated amino acid.

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Incorporation Analysis: Determine the extent of fluorinated amino acid incorporation using mass spectrometry and/or ¹⁹F NMR.

Impact on Physicochemical Properties

Fluorination significantly alters the key physicochemical properties of amino acids, which in turn influences the behavior of the resulting peptides and proteins.

Acidity (pKa)

The high electronegativity of fluorine leads to a decrease in the pKa of nearby acidic and basic groups. This can have profound effects on enzyme-catalyzed reactions and protein-ligand interactions.[11]

Table 1: pKa Values of Selected Fluorinated and Non-fluorinated Amino Acids

| Amino Acid | α-COOH pKa | α-NH₃⁺ pKa | Side Chain pKa | Reference |

| Glycine | 2.34 | 9.60 | - | |

| Alanine | 2.34 | 9.69 | - | |

| Phenylalanine | 1.83 | 9.13 | - | |

| Tyrosine | 2.20 | 9.11 | 10.07 | [12] |

| 3-Fluorotyrosine | ~2.2 | ~8.8 | ~8.7 | |

| 4-F-Phenylalanine | ~1.9 | ~9.0 | - | |

| Proline | 1.99 | 10.60 | - | |

| 4(R)-Fluoroproline | 1.85 | 9.12 | - | [13] |

| 4(S)-Fluoroproline | 1.94 | 9.00 | - | [13] |

Note: pKa values for fluorinated amino acids can vary depending on the measurement method and conditions. The values presented are approximate and for comparative purposes.

Experimental Protocol: pKa Determination by ¹⁹F NMR [14]

-

Sample Preparation: Prepare a series of buffered solutions of the fluorinated amino acid at various pH values.

-

¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra for each sample.

-

Data Analysis: Plot the ¹⁹F chemical shift as a function of pH. The resulting titration curve will be sigmoidal.

-

pKa Calculation: The inflection point of the sigmoid curve corresponds to the pKa value of the ionizable group closest to the fluorine atom.

Hydrophobicity

The effect of fluorination on hydrophobicity is complex and does not always correlate directly with the number of fluorine atoms.[15] It is a balance between the polarity of the C-F bond and conformational changes.[15] Hydrophobicity is often quantified by the partition coefficient (logP) or distribution coefficient (logD), which can be experimentally determined using methods like reverse-phase HPLC.[16][17]

Table 2: Relative Hydrophobicity of Selected Amino Acids

| Amino Acid | Hydrophobicity Index (RP-HPLC) | Reference |

| Glycine | 0.0 | [18] |

| Alanine | 5.0 | [18] |

| Leucine | 25.0 | [18] |

| Phenylalanine | 28.0 | [18] |

| Tryptophan | 34.0 | [18] |

| Hexafluoroleucine | Higher than Leucine | |

| 4-Fluorophenylalanine | Higher than Phenylalanine |

Note: Hydrophobicity indices are relative and depend on the specific experimental conditions of the RP-HPLC method.

Protein Stability

The incorporation of fluorinated amino acids can significantly enhance the thermal and chemical stability of proteins.[3] This is often attributed to the increased hydrophobicity of the fluorinated side chains and the stabilization of the protein's folded state. Protein stability is commonly assessed by measuring the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.

Table 3: Effect of Fluorination on Protein Melting Temperature (Tm)

| Protein | Modification | ΔTm (°C) | Reference |

| RSL | Wild-type vs. 5FW-containing variant | +2 | [19] |

| Protein G B1 domain | Val to F-Val substitution | Increased stability | [11] |

| Cold Shock Protein B | Single Phe or Trp to F-analog | Minimal change | [20] |

Experimental Protocol: Protein Stability Measurement by Differential Scanning Fluorimetry (DSF) [19]

-

Sample Preparation: Prepare a solution of the protein in a suitable buffer. Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the sample.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye as a function of temperature. As the protein unfolds, the dye will bind to the exposed hydrophobic core, causing an increase in fluorescence.

-

Tm Determination: The melting temperature (Tm) is the midpoint of the resulting sigmoidal fluorescence curve.

Applications in Drug Discovery and Development

Unnatural fluorinated amino acids are powerful tools in various stages of drug development, from target validation to lead optimization.

Enzyme Inhibition

Fluorinated amino acids can act as potent and specific enzyme inhibitors. The fluorine atom can serve as a leaving group in mechanism-based inhibition or can enhance binding affinity to the active site.[3]

Table 4: Examples of Enzyme Inhibition by Fluorinated Amino Acid Analogs

| Enzyme | Inhibitor | Inhibition Type | Ki / IC50 | Reference |

| Thymidylate Synthase | 5-Fluorouracil (metabolite) | Covalent Adduction | - | [3] |

| Serine Proteases | α-Trifluoromethyl ketones | Transition-state analog | - | [3] |

| Amino Acid Decarboxylases | α-(2'Z-fluoro)vinyl trigger | Suicide substrate | - | [3] |

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine the enzyme, substrate, and varying concentrations of the fluorinated inhibitor in a suitable buffer.

-

Reaction Initiation and Monitoring: Initiate the reaction and monitor the formation of the product over time using a spectrophotometer or fluorometer.

-

Data Analysis: Plot the initial reaction velocity as a function of the inhibitor concentration.

-

IC50/Ki Determination: Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration are known.[21][22]

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. Incorporating fluorinated amino acids into a protein allows for the study of its structure, dynamics, and interactions with other molecules.[23]

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Peptide Analysis

References

- 1. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intriguing cellular processing of a fluorinated amino acid during protein biosynthesis in Escherichia coli - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01690A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds :: MPG.PuRe [pure.mpg.de]

- 12. Star Republic: Guide for Biologists [sciencegateway.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

- 17. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 22. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 23. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Spectroscopic and Physicochemical Profile of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, also known as 3-(Trifluoromethyl)-L-phenylalanine, is a synthetic amino acid derivative. Its structural similarity to the natural amino acid L-phenylalanine, combined with the presence of a trifluoromethyl group, makes it a compound of interest in various research and development domains, including its potential use as a building block in peptide synthesis and drug design. The trifluoromethyl moiety can significantly alter the electronic properties, lipophilicity, and metabolic stability of parent molecules, thereby influencing their biological activity.

This technical guide provides a summary of the available physicochemical data for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid and outlines general experimental protocols for its spectroscopic characterization.

Physicochemical Properties

A summary of key computed physicochemical properties for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is presented below. These values are derived from computational models and provide estimations of the molecule's characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[1] |

| Molecular Weight | 233.19 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | PubChem[1] |

| Exact Mass | 233.06636305 Da | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Spectroscopic Data

The following sections outline generalized experimental protocols for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for full structural confirmation.

Experimental Protocol - NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical exchange of labile protons (e.g., -NH₂ and -COOH).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 0-200 ppm is typically sufficient.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will provide information about the trifluoromethyl group.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign proton and carbon signals and confirm connectivity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol - IR Spectroscopy (Solid State)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Expected Characteristic IR Absorptions:

-

O-H stretch (carboxylic acid): Broad band in the region of 3300-2500 cm⁻¹

-

N-H stretch (amine): Medium intensity bands around 3400-3250 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹

-

C=O stretch (carboxylic acid): Strong, sharp band around 1725-1700 cm⁻¹

-

C=C stretch (aromatic): Medium intensity bands around 1600-1450 cm⁻¹

-

C-F stretch (trifluoromethyl): Strong bands in the region of 1350-1100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Experimental Protocol - Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.

-

-

Data Acquisition:

-

Introduce the sample solution into the electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain structural information.

-

Expected Fragmentation Patterns: The fragmentation of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid would likely involve the loss of small neutral molecules such as water (H₂O), formic acid (HCOOH), and cleavage of the side chain.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid in defined biological signaling pathways. However, fluorinated analogs of phenylalanine are known to be incorporated into peptides and proteins, potentially altering their structure and function. For example, the incorporation of 4-fluoro-phenylalanine into the opioid peptide biphalin has been shown to enhance its binding affinity to opioid receptors and modulate downstream signaling through G-protein coupled receptor pathways.[3] Such modifications can influence interactions critical for protein stability and function.[4][5][6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

References

- 1. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 20 canonical amino acids that constitute the building blocks of natural proteins offer a limited chemical diversity for therapeutic peptide development. Non-canonical amino acids (ncAAs), which encompass any amino acid not naturally encoded in the proteome, provide a powerful toolkit to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, ncAAs enable the rational design of peptidomimetics with enhanced drug-like properties.[1][2] This guide provides a comprehensive overview of the core methodologies for incorporating ncAAs into peptides, details key experimental protocols, and explores the profound impact of these synthetic building blocks on modern drug discovery.[1]

Introduction to Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 genetically encoded by the standard genetic code.[1][3][4] While some ncAAs are found in nature as metabolic intermediates or components of non-ribosomally synthesized peptides, a vast and growing number are chemically synthesized to introduce specific functionalities.[1][3][5]

The incorporation of ncAAs into peptide sequences is a cornerstone of modern medicinal chemistry, offering a route to systematically improve therapeutic candidates.[1] Key advantages include:

-